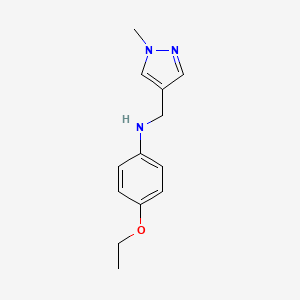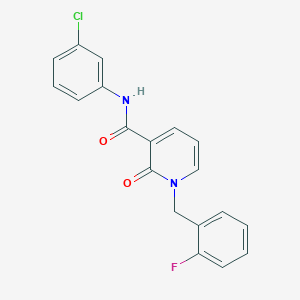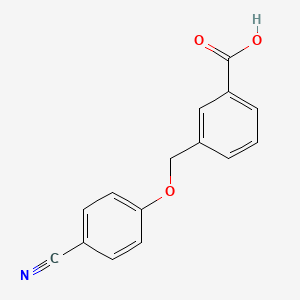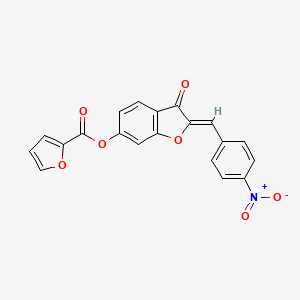![molecular formula C15H18BrN3O4 B2846657 2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid CAS No. 1004944-59-5](/img/structure/B2846657.png)
2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid (CAS# 1004944-59-5) is a research chemical . It has a molecular weight of 384.22 and a molecular formula of C15H18BrN3O4 . The IUPAC name for this compound is 2-[3-(4-bromo-3-nitropyrazol-1-yl)-1-adamantyl]acetic acid .
Molecular Structure Analysis
The compound has a complex structure with a bromo-nitropyrazolyl group attached to an adamantanyl group, which is further attached to an acetic acid group . The Canonical SMILES representation is: C1C2CC3(CC1CC(C2)(C3)N4C=C(C(=N4)N+[O-])Br)CC(=O)O .Physical And Chemical Properties Analysis
The compound has a boiling point of 528.7±30.0 ℃ at 760 mmHg . Its density is 1.9±0.1 g/cm3 . It has a topological polar surface area of 101 . The compound is canonicalized and has a complexity of 537 .Scientific Research Applications
1. Solvent Effects in Deamination Reactions
The study by Banert et al. (2010) explores nitrous acid deaminations of various compounds, including 4,4-dimethyl-2-adamantanamine. This research is significant in understanding the solvent effects in reactions involving adamantane derivatives, which could be relevant to the study of 2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid (Banert et al., 2010).
2. Antiviral Adamantane Derivatives
Aigami et al. (1975) discuss the synthesis and antiviral activities of adamantane derivatives. This research could provide insights into the potential antiviral applications of this compound (Aigami et al., 1975).
3. Uranyl Ion Complexes with Adamantane Derivatives
Thuéry et al. (2019) synthesized homo- or heterometallic uranyl ion complexes with adamantane derivatives, demonstrating the versatile coordination and structural properties of these compounds. This highlights the potential of this compound in forming metal complexes (Thuéry et al., 2019).
4. Heterogeneous Photocatalytic Decomposition
Kraeutler and Bard (1978) investigated the photocatalytic decomposition of carboxylic acids, including adamantane-1-carboxylic acid, on TiO2 powder. Their findings on the decarboxylative route to alkanes could be pertinent to the decomposition or activation processes of this compound (Kraeutler & Bard, 1978).
5. Synthesis and Chemical Transformations of Adamantyl-Substituted Pyrazolones
Bormasheva et al. (2010) synthesized adamantyl-substituted pyrazolones and explored their chemical transformations. This study is relevant for understanding the chemical behavior and possible transformations of this compound (Bormasheva et al., 2010).
properties
IUPAC Name |
2-[3-(4-bromo-3-nitropyrazol-1-yl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4/c16-11-7-18(17-13(11)19(22)23)15-4-9-1-10(5-15)3-14(2-9,8-15)6-12(20)21/h7,9-10H,1-6,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFHFMVOSXLOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=C(C(=N4)[N+](=O)[O-])Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)



![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2846581.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)

![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)

![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)

![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)
